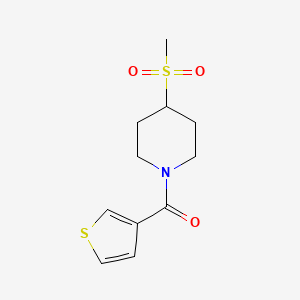

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c1-17(14,15)10-2-5-12(6-3-10)11(13)9-4-7-16-8-9/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCSTGHDZORNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of piperidine derivatives with thiophene-based compounds under specific conditions. One common method involves the use of a piperidine derivative with a methylsulfonyl group, which is then reacted with a thiophene derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound has shown promising biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing thiophene rings have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

Research suggests that piperidine derivatives can modulate inflammatory pathways. The presence of the methylsulfonyl group may enhance these effects, making it a candidate for treating inflammatory diseases.

Central Nervous System Effects

Compounds similar to (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone have been investigated for their potential in treating neurological disorders. For instance, studies have linked piperidine derivatives with cognitive enhancement and neuroprotection .

Applications in Drug Development

The unique properties of this compound make it suitable for various therapeutic applications:

- Metabolic Syndrome Treatment : Compounds that inhibit enzymes related to metabolic disorders (like 11β-hydroxysteroid dehydrogenase type 1) are being explored. This compound's structural features may allow it to act similarly .

- Antidepressant Effects : The piperidine structure is often associated with antidepressant activity, suggesting potential applications in mood disorder therapies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- A study evaluating the biological activity of thiophene derivatives reported significant antimicrobial effects, with minimum inhibitory concentrations (MIC) lower than 0.5 μM against pathogenic bacteria .

- Research into piperidine derivatives has demonstrated their ability to cross the blood-brain barrier, enhancing their potential as CNS agents .

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : (6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone

- Molecular Formula: C₂₉H₂₉NO₄S

- Key Features :

- Benzo[b]thiophene core (vs. simple thiophene in the target compound).

- Methoxy groups (–OCH₃) on the benzene rings (electron-donating vs. methylsulfonyl’s electron-withdrawing nature).

- Piperidine-ethoxy linker (introducing flexibility and basicity).

Compound B : (4-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone

- Molecular Formula : C₂₀H₂₁N₃O₃S

- 4-Methylphenoxy substituent (lipophilic aromatic group). Piperidine substitution at the 4-position (similar to the target compound).

Compound C : (3-{5-[(Benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone

- Molecular Formula : C₂₀H₂₁N₃O₃S

- Key Features :

- Benzyloxy group (–OCH₂C₆H₅) on the oxadiazole (enhanced lipophilicity vs. methylsulfonyl).

- Piperidine substitution at the 3-position (vs. 4-position in the target compound).

Comparative Analysis

Table 1: Structural and Functional Comparison

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Electronic and Pharmacological Implications

- Electron-Withdrawing vs. Donating Groups : The target compound’s methylsulfonyl group may enhance metabolic stability and polar interactions (e.g., with enzyme active sites), whereas methoxy groups in Compound A could increase electron density, affecting binding kinetics .

- Spatial Arrangement : The 4-position substitution on piperidine in the target compound and Compound B may favor specific conformations, while Compound C’s 3-substitution could alter steric interactions.

Biological Activity

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, a compound featuring a piperidine moiety and a thiophene ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Where:

- Piperidine serves as a nitrogen-containing cyclic amine.

- Thiophene provides a heterocyclic aromatic system.

- Methylsulfonyl enhances solubility and bioavailability.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative showed cytotoxic effects against various cancer cell lines, including A431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar piperidine derivatives has demonstrated efficacy against various bacterial strains, highlighting the importance of the piperidine ring in enhancing activity against pathogens .

Table 2: Antimicrobial Efficacy of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | |

| Compound D | S. aureus | 16 µg/mL | |

| This compound | TBD | TBD | TBD |

3. Enzyme Inhibition

The compound is hypothesized to inhibit certain enzymes involved in cancer progression and inflammation. For instance, piperidine derivatives have been shown to modulate the activity of Janus kinases (JAKs), which are critical in various signaling pathways related to cancer and autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- Substituents on the Piperidine Ring : The presence of electron-withdrawing groups enhances potency against cancer cells.

- Thiophene Modifications : Alterations in the thiophene structure can affect the compound's lipophilicity and, consequently, its bioavailability.

Case Study 1: Anticancer Efficacy

A study involving a series of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced anticancer activity. The most potent derivative showed an IC50 value of 5 µM against A431 cells, suggesting that similar modifications could enhance the efficacy of this compound .

Case Study 2: Antimicrobial Testing

In another investigation, a library of piperidine-based compounds was screened for antimicrobial activity against multi-drug resistant strains. Compounds with methylsulfonyl groups exhibited superior activity compared to their unsubstituted counterparts, indicating that this functional group plays a vital role in enhancing antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the piperidine ring. For example, methylsulfonyl introduction may involve sulfonation of a piperidine precursor using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Subsequent coupling with thiophene-3-carboxylic acid derivatives (e.g., via EDC/HOBt-mediated amidation) should be optimized by monitoring reaction progress via TLC or HPLC. Temperature control (20–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS (ESI negative/positive mode) for molecular ion confirmation. IR spectroscopy (KBr pellet) can verify key functional groups (e.g., C=O at ~1675 cm⁻¹, SO₂ at ~1150–1300 cm⁻¹). For crystalline samples, X-ray diffraction (as in ) provides definitive stereochemical data .

Q. How can researchers determine solubility and stability in common solvents for formulation studies?

- Methodological Answer : Perform shake-flask experiments in solvents like DMSO, methanol, or PBS (pH 7.4) at 25°C. Monitor solubility via UV-Vis spectroscopy at λ_max (e.g., ~280 nm for aromatic systems). Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., hydrolysis of the sulfonyl group) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Refer to SDS guidelines for similar piperidine derivatives (e.g., ): use PPE (gloves, lab coat), store under argon at –20°C, and avoid inhalation/contact. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets influenced by the methylsulfonyl and thiophene motifs?

- Methodological Answer : Synthesize analogs with variations in the sulfonyl group (e.g., –SO₂CH₃ vs. –SO₂CF₃) or thiophene substitution (2- vs. 3-position). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Computational docking (AutoDock Vina) can predict binding interactions, prioritizing candidates for in vitro validation .

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

- Methodological Answer : Reassess computational parameters (e.g., protonation states, solvation models) and validate experimental conditions (e.g., buffer ionic strength, co-solvents). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm false positives/negatives. Cross-reference with structural analogs (e.g., ’s benzo[d]thiazole derivatives) to identify scaffold-specific biases .

Q. What strategies are effective for resolving stereochemical uncertainties in derivatives of this compound?

- Methodological Answer : Combine chiral HPLC (Chiralpak AD-H column) with circular dichroism (CD) to assign absolute configurations. For racemic mixtures, employ kinetic resolution using enantioselective catalysts (e.g., Jacobsen’s catalyst). Single-crystal X-ray analysis remains the gold standard for unambiguous stereochemical determination .

Q. How can in silico models predict metabolic pathways and potential toxicity?

- Methodological Answer : Use GLORYx or MetaSite to simulate Phase I/II metabolism, focusing on sulfonyl group oxidation or thiophene ring epoxidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS can identify metabolites, while Ames tests assess mutagenicity .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.